PfDHODH-IN-1

Description

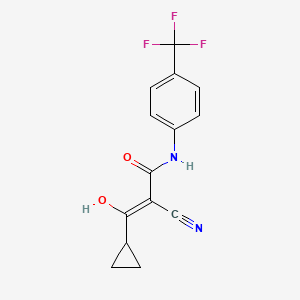

The exact mass of the compound this compound is 296.07726208 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c15-14(16,17)9-3-5-10(6-4-9)19-13(21)11(7-18)12(20)8-1-2-8/h3-6,8,20H,1-2H2,(H,19,21)/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNOIAXAHSRIGK-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=C(C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C(=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(F)(F)F)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148125-81-8 | |

| Record name | (2Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

PfDHODH-IN-1: A Technical Guide to its Mechanism of Action in Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of PfDHODH in Plasmodium falciparum

Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria, relies exclusively on the de novo synthesis of pyrimidines for the production of DNA and RNA, which are vital for its rapid replication within the host.[1][2][3] Unlike its human host, the parasite lacks pyrimidine salvage pathways, making the de novo pathway an attractive target for chemotherapeutic intervention.

The fourth and rate-limiting step in this essential pathway is catalyzed by dihydroorotate dehydrogenase (DHODH), a flavin-dependent mitochondrial enzyme.[1][2] PfDHODH facilitates the oxidation of dihydroorotate to orotate. Inhibition of PfDHODH effectively halts pyrimidine biosynthesis, leading to parasite death. The significant structural differences between the parasite and human DHODH enzymes allow for the development of highly selective inhibitors.

PfDHODH-IN-1: A Representative Inhibitor

This compound (CAS 183945-55-3) is an analog of the active metabolite of Leflunomide and has been identified as an inhibitor of PfDHODH with antimalarial activity. Its chemical formula is C₁₄H₁₁F₃N₂O₂.

Due to the limited availability of specific inhibitory data for this compound against the P. falciparum enzyme in peer-reviewed literature, this guide will use the extensively studied clinical candidate DSM265 as a representative inhibitor to detail the mechanism of action. DSM265 is a potent and selective triazolopyrimidine-based inhibitor of PfDHODH.

Mechanism of Action: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway

The primary mechanism of action of PfDHODH inhibitors like DSM265 is the specific and potent inhibition of the PfDHODH enzyme. This targeted inhibition disrupts the de novo pyrimidine biosynthesis pathway, depriving the parasite of the necessary building blocks for DNA and RNA synthesis. This ultimately leads to a cessation of parasite growth and replication.

Figure 1: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway by DSM265.

Quantitative Data: Inhibitory Potency of DSM265

The inhibitory activity of DSM265 has been quantified through both enzymatic and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Enzymatic Inhibition by DSM265

| Enzyme Target | IC₅₀ (nM) | Selectivity vs. Human DHODH | Reference |

| P. falciparum DHODH | 8.9 | >5,000x | |

| P. vivax DHODH | 27 | ~1,850x | |

| Human DHODH | >50,000 | - |

Table 2: In Vitro Anti-parasitic Activity of DSM265

| P. falciparum Strain | EC₅₀ (nM) | Assay Type | Reference |

| 3D7 | 4.3 | SYBR Green I | |

| Dd2 (chloroquine-resistant) | 2.2 | SYBR Green I |

Binding Site and Structural Insights

X-ray crystallography studies of DSM265 in complex with PfDHODH have revealed the molecular basis for its potent and selective inhibition. DSM265 binds to a hydrophobic pocket adjacent to the flavin mononucleotide (FMN) cofactor and the ubiquinone binding channel. This binding site is distinct from the dihydroorotate binding site. The high selectivity of DSM265 for the parasite enzyme is attributed to differences in the amino acid residues lining this pocket compared to the human ortholog.

Cellular Effects on Plasmodium falciparum

The inhibition of PfDHODH by DSM265 has profound effects on the parasite's lifecycle.

-

Growth Arrest: Treatment with DSM265 leads to a rapid cessation of parasite proliferation in the blood stage.

-

Stage Specificity: The inhibitor is effective against both the liver and blood stages of the parasite. It arrests the development of liver-stage schizonts and blood-stage trophozoites.

-

Rate of Kill: DSM265 exhibits a delayed-death phenotype, with parasite clearance typically observed after one to two replication cycles, consistent with the depletion of the pyrimidine pool.

Experimental Protocols

PfDHODH Enzyme Inhibition Assay (DCIP-based)

This spectrophotometric assay measures the activity of PfDHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).

Workflow:

Figure 2: Workflow for the PfDHODH Enzyme Inhibition Assay.

Detailed Method:

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.

-

Substrates: Prepare stock solutions of L-dihydroorotate and decylubiquinone.

-

DCIP: Prepare a stock solution of 2,6-dichloroindophenol.

-

Enzyme: Dilute recombinant PfDHODH to the desired concentration in assay buffer.

-

Inhibitor: Prepare a serial dilution of DSM265 in DMSO.

-

-

Assay Procedure:

-

In a 384-well plate, add the assay buffer, PfDHODH enzyme, and varying concentrations of DSM265.

-

Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of L-dihydroorotate, decylubiquinone, and DCIP.

-

Immediately begin monitoring the decrease in absorbance at 600 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Normalize the data to controls (no inhibitor for 0% inhibition, and no enzyme for 100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

In Vitro Parasite Growth Inhibition Assay (SYBR Green I-based)

This assay determines the effect of the inhibitor on the proliferation of P. falciparum in an in vitro culture of human erythrocytes by quantifying parasite DNA using the fluorescent dye SYBR Green I.

Workflow:

Figure 3: Workflow for the SYBR Green I-based Parasite Growth Inhibition Assay.

Detailed Method:

-

Plate Preparation:

-

Prepare serial dilutions of DSM265 in culture medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (no drug) controls.

-

-

Parasite Culture:

-

Add synchronized ring-stage P. falciparum culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

-

Incubate the plates for 72 hours under standard malaria culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

-

-

Lysis and Staining:

-

Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.

-

Add the lysis buffer to each well and mix.

-

Incubate the plates in the dark at room temperature for at least 1 hour.

-

-

Fluorescence Measurement and Analysis:

-

Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Subtract the background fluorescence from uninfected red blood cells.

-

Plot the fluorescence intensity against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.

-

Conclusion

PfDHODH inhibitors, exemplified by DSM265, represent a highly promising class of antimalarial drugs with a validated mechanism of action. By targeting an essential metabolic pathway that is absent in the human host, these compounds offer a high degree of selectivity and potency against P. falciparum. The detailed understanding of their interaction with the PfDHODH enzyme, coupled with robust in vitro assays, provides a solid foundation for the continued development of this therapeutic strategy in the fight against malaria.

References

- 1. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSM265 | Medicines for Malaria Venture [mmv.org]

- 3. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria | Medicines for Malaria Venture [mmv.org]

What is the chemical structure of PfDHODH-IN-1?

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological characteristics of PfDHODH-IN-1, a known inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).

Chemical Structure and Properties

This compound is an analog of the active metabolite of Leflunomide and functions as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme essential for the de novo pyrimidine biosynthesis in the malaria parasite.[1][2] Its inhibitory action gives it antimalarial properties.[1][2]

Chemical Identity:

| Identifier | Value |

| IUPAC Name | (Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide[] |

| Synonyms | 2-Cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]propenamide |

| CAS Number | 183945-55-3 |

| Molecular Formula | C14H11F3N2O2 |

| Molecular Weight | 296.24 g/mol |

| SMILES | O=C(NC1=CC=C(C(F)(F)F)C=C1)/C(C#N)=C(C2CC2)\O |

Mechanism of Action and Biological Target

This compound targets dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is the sole source of pyrimidines for the parasite, making PfDHODH a validated and promising target for antimalarial drug development. The enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the synthesis of DNA and RNA. By inhibiting PfDHODH, this compound effectively halts pyrimidine synthesis, thereby preventing parasite proliferation.

The binding site for inhibitors like this compound is located adjacent to the flavin mononucleotide (FMN) cofactor within a hydrophobic tunnel. Structural studies of PfDHODH in complex with various inhibitors have revealed significant flexibility in this binding site, which allows it to accommodate diverse chemical scaffolds.

Logical Workflow for Inhibitor Screening

The discovery of novel PfDHODH inhibitors often follows a structured workflow that combines computational and experimental methods.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of PfDHODH inhibitors. Below are methodologies for key experiments.

1. PfDHODH Enzyme Inhibition Assay (IC50 Determination)

-

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PfDHODH by 50%.

-

Methodology:

-

Recombinant PfDHODH is expressed and purified.

-

The enzyme assay is typically performed in a 96-well plate format.

-

The reaction mixture contains the enzyme, the substrate (dihydroorotate), and an electron acceptor (e.g., 2,6-dichloroindophenol or decylubiquinone).

-

The inhibitor, dissolved in a suitable solvent like DMSO, is added at various concentrations.

-

The reaction is initiated, and the rate of the electron acceptor reduction is monitored spectrophotometrically.

-

IC50 values are calculated by fitting the dose-response data to a suitable equation.

-

2. X-ray Crystallography of PfDHODH-Inhibitor Complex

-

Objective: To determine the three-dimensional structure of PfDHODH in complex with an inhibitor to understand the binding mode.

-

Methodology:

-

Crystals of the PfDHODH-inhibitor complex are grown using techniques such as vapor diffusion.

-

Diffraction data are collected from the crystals using a high-intensity X-ray source, such as a synchrotron.

-

The diffraction data are processed and scaled.

-

The structure is solved using molecular replacement, using a known structure of PfDHODH as a search model.

-

The model is refined, and the inhibitor is built into the electron density map.

-

3. In Vivo Efficacy in a Malaria Mouse Model

-

Objective: To assess the antimalarial activity of the inhibitor in a living organism.

-

Methodology:

-

Mice are infected with a suitable Plasmodium species, such as Plasmodium berghei.

-

The test compound is administered to the mice, typically orally, at different doses.

-

A control group of infected mice receives the vehicle only.

-

Parasitemia (the percentage of infected red blood cells) is monitored over several days by examining blood smears.

-

The efficacy of the compound is determined by the reduction in parasitemia compared to the control group.

-

Quantitative Data Summary

The following table summarizes key quantitative data for PfDHODH inhibitors from various chemical series.

| Compound Class | Example Inhibitor | PfDHODH IC50 (µM) | In Vitro Antimalarial Activity (µM) | Reference |

| Dihydrothiophenone | PfDHODH-IN-2 | 1.11 | >20 (3D7 and Dd2 strains) | |

| Triazolopyrimidine | DSM74 | - | Potent nanomolar activity | |

| Thiophene Carboxamide | Genz-667348 | Low nanomolar | - | |

| N-Phenylbenzamide | DSM59 | - | - |

Note: IC50 and in vitro activity values can vary depending on the specific assay conditions and parasite strains used.

Signaling Pathway: De Novo Pyrimidine Biosynthesis

PfDHODH catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of nucleic acids in Plasmodium falciparum.

References

PfDHODH-IN-1: A Leflunomide Analog for Advancing Malaria Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge, necessitating the development of novel therapeutic agents. One of the most promising targets for antimalarial drug discovery is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. PfDHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is essential for the parasite's DNA and RNA synthesis and proliferation. Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway, making them entirely dependent on this de novo synthesis for survival. This dependency creates a crucial therapeutic window for selective inhibition of PfDHODH.

Leflunomide, an immunosuppressive drug, and its active metabolite, A77 1726, are known inhibitors of human DHODH. This has spurred research into analogs of A77 1726 as potential antimalarial agents. PfDHODH-IN-1, a leflunomide analog, has emerged as a valuable tool in this area of research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its use in malaria research.

Mechanism of Action

This compound functions as a potent inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. By binding to the enzyme, it blocks the conversion of dihydroorotate to orotate, a critical step in the pyrimidine biosynthesis pathway. This disruption of pyrimidine synthesis deprives the parasite of the necessary building blocks for DNA and RNA replication, ultimately leading to the inhibition of parasite growth and proliferation. The selective inhibition of the parasite's enzyme over the human homolog is a key aspect of its therapeutic potential.

Quantitative Data

The inhibitory activity of this compound against DHODH from different species has been quantified, demonstrating its potential as a research tool and a starting point for the development of more selective inhibitors.

| Enzyme Source | IC50 (nM) | Reference |

| Plasmodium falciparum | Not explicitly found for this compound | |

| Human | 190 | [1] |

| Mouse | 47 | [1] |

| Rat | 21 | [1] |

Note: While the exact IC50 for PfDHODH is not explicitly stated for this compound in the provided search results, the referenced literature indicates its activity against the malarial enzyme. Further investigation of the primary literature is recommended to ascertain the specific value.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its analogs is detailed in the work by Kuo et al. (1996). The general synthetic scheme involves the condensation of a substituted aniline with a reactive ester, followed by cyclization and further chemical modifications to yield the final compound. For the specific synthesis of 2-Cyano-3-cyclopropyl-3-hydroxy-N-(4-(trifluoromethyl)phenyl)acrylamide (the chemical name for this compound), researchers should refer to the detailed methods section of this publication.

PfDHODH Enzyme Inhibition Assay

The protocol for determining the inhibitory activity of compounds against PfDHODH is described by Baldwin et al. (2002). This assay typically involves the following steps:

-

Expression and Purification of Recombinant PfDHODH: The enzyme is expressed in a suitable host system (e.g., E. coli) and purified to homogeneity.

-

Assay Components: The assay mixture contains a buffer, the purified PfDHODH enzyme, the substrate dihydroorotate, and an electron acceptor such as coenzyme Q.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the assay mixture at various concentrations.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The enzyme activity is monitored by measuring the reduction of the electron acceptor over time, typically using a spectrophotometer.

-

IC50 Determination: The rate of the reaction at each inhibitor concentration is measured, and the data are plotted to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

In Vitro Antimalarial Activity Assay

The efficacy of this compound against the growth of P. falciparum in vitro can be assessed using standard parasite viability assays, such as the SYBR Green I-based fluorescence assay.

-

Parasite Culture: P. falciparum is cultured in human red blood cells in a suitable culture medium.

-

Drug Treatment: The cultured parasites are treated with serial dilutions of this compound.

-

Incubation: The treated parasites are incubated for a defined period (e.g., 72 hours) to allow for parasite replication.

-

Quantification of Parasite Growth: After incubation, the parasite growth is quantified by adding SYBR Green I dye, which intercalates with the parasite's DNA. The fluorescence intensity is measured using a fluorescence plate reader.

-

EC50 Determination: The fluorescence intensity is plotted against the drug concentration to determine the half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits parasite growth by 50%.

Visualizations

Signaling Pathway: Inhibition of Pyrimidine Biosynthesis

Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.

Experimental Workflow: PfDHODH Inhibition Assay

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound, as a leflunomide analog, serves as a critical research tool for the study of PfDHODH and the development of novel antimalarial therapies. Its well-defined mechanism of action and the availability of established experimental protocols make it an invaluable asset for academic and industrial researchers. The data and methodologies presented in this guide are intended to facilitate further investigation into PfDHODH inhibition, with the ultimate goal of contributing to the eradication of malaria. The structural scaffold of this compound also provides a foundation for structure-activity relationship studies aimed at discovering next-generation antimalarial drugs with improved potency and selectivity.

References

The Discovery and Synthesis of a Novel Antimalarial Agent: PfDHODH-IN-1

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth technical overview of the discovery, synthesis, and characterization of PfDHODH-IN-1, a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This compound represents a promising new class of antimalarial drugs that target the parasite's essential pyrimidine biosynthesis pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Targeting a Critical Pathway in Plasmodium falciparum

Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a significant global health threat, exacerbated by the emergence of drug-resistant parasite strains.[1][2] This has created an urgent need for novel antimalarial agents with new mechanisms of action. The de novo pyrimidine biosynthesis pathway is essential for the parasite's rapid replication and growth, as it is the sole source of pyrimidines required for DNA and RNA synthesis.[2][3] Unlike its human host, P. falciparum lacks a pyrimidine salvage pathway, making the enzymes in its de novo pathway highly attractive drug targets.[4]

PfDHODH is the fourth and rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate. Its inhibition effectively halts parasite proliferation. This compound, a member of the triazolopyrimidine class of inhibitors, was identified through a structure-guided lead optimization program and has demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum.

Discovery and Lead Optimization

The discovery of this compound was initiated by high-throughput screening of a diverse chemical library, which identified the triazolopyrimidine scaffold as a potent inhibitor of PfDHODH. Subsequent structure-guided medicinal chemistry, utilizing the X-ray crystal structure of PfDHODH, led to the optimization of this series. This program focused on enhancing potency against the parasite enzyme, increasing selectivity over the human ortholog, and improving pharmacokinetic properties.

The logical workflow for the discovery and optimization of this compound is depicted below.

Caption: Discovery and lead optimization workflow for this compound.

Synthesis of this compound

This compound and its analogues are synthesized via a multi-step process. A general synthetic route for the triazolopyrimidine core is outlined below. The synthesis typically involves the condensation of a 3-amino-1,2,4-triazole with a β-ketoester to form the triazolopyrimidine ring system, followed by functionalization at key positions to enhance potency and selectivity.

Caption: Generalized synthetic pathway for this compound.

Biological Activity and Selectivity

This compound exhibits potent inhibitory activity against the PfDHODH enzyme and excellent efficacy against the parasite in in-vitro cultures. A representative compound from this class, DSM265, has an IC50 of 8.9 nM against PfDHODH and an EC50 of 4.3 nM against the 3D7 strain of P. falciparum. Importantly, it shows high selectivity over the human DHODH enzyme, which is crucial for minimizing host toxicity.

Quantitative Data Summary

| Parameter | Value | Species/Strain | Reference |

| Enzyme Inhibition | |||

| PfDHODH IC50 | 8.9 nM | P. falciparum | |

| Human DHODH IC50 | >5000-fold higher than PfDHODH | Human | |

| In Vitro Parasite Growth Inhibition | |||

| EC50 | 4.3 nM | P. falciparum (3D7) | |

| EC50 | 1 - 4 ng/mL | P. falciparum (various strains) | |

| In Vivo Efficacy | |||

| ED90 | 3 mg/kg/day (oral, twice daily) | P. falciparum in NSG mice |

Mechanism of Action

This compound functions by binding to a specific pocket on the PfDHODH enzyme, which is distinct from the binding sites for the natural substrates, dihydroorotate and the cofactor flavin mononucleotide (FMN). This binding site is located in a hydrophobic channel presumed to be the binding site for the electron acceptor, ubiquinone. By occupying this site, the inhibitor prevents the essential redox reaction, thereby blocking the synthesis of orotate and halting the entire pyrimidine biosynthetic pathway. The high selectivity of this compound for the parasite enzyme over the human enzyme is attributed to differences in the amino acid residues lining this inhibitor-binding pocket.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

PfDHODH Enzyme Inhibition Assay

This assay measures the enzymatic activity of PfDHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which serves as an artificial electron acceptor.

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.

-

Reagents:

-

L-dihydroorotate (substrate): 175 µM

-

Decylubiquinone (co-substrate): 18 µM

-

2,6-dichloroindophenol (DCIP, indicator): 95 µM

-

Recombinant PfDHODH enzyme: 12.5 nM

-

-

Procedure:

-

The assay is conducted in a 384-well plate format with a final volume of 50 µL.

-

Serial dilutions of this compound in DMSO are added to the wells.

-

The enzyme is added and the plate is incubated for a pre-determined time with the inhibitor.

-

The reaction is initiated by the addition of the substrates (L-dihydroorotate and decylubiquinone) and DCIP.

-

The plate is incubated for 20 minutes at room temperature.

-

The absorbance is measured at 600 nm.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

In Vitro Parasite Growth Inhibition Assay (SYBR Green I Method)

This assay determines the efficacy of this compound against P. falciparum cultured in human erythrocytes by quantifying parasite DNA using the fluorescent dye SYBR Green I.

-

Materials:

-

P. falciparum culture (synchronized to the ring stage) at a starting parasitemia of ~0.5-1%.

-

Human erythrocytes in complete culture medium.

-

96-well microtiter plates.

-

Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

-

SYBR Green I dye (10,000x stock in DMSO).

-

-

Procedure:

-

Prepare serial dilutions of this compound in culture medium in a 96-well plate.

-

Add the parasite culture to each well.

-

Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

-

After incubation, freeze the plate at -80°C to lyse the erythrocytes.

-

Thaw the plate and add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1-24 hours.

-

Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate EC50 values from the resulting dose-response curves.

-

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Animals: CD-1 mice (male, ~25 g).

-

Formulation: Compound formulated in a suitable vehicle for oral and intravenous administration.

-

Procedure:

-

Intravenous (IV) Arm: Administer a single dose (e.g., 5 mg/kg) via tail vein injection.

-

Oral (PO) Arm: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

-

Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 6, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

-

Process blood to obtain plasma.

-

Determine the concentration of this compound in plasma samples using a validated LC/MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Calculate pharmacokinetic parameters such as half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).

-

Conclusion

This compound is a potent and selective inhibitor of P. falciparum dihydroorotate dehydrogenase, a clinically validated target for antimalarial therapy. Its discovery and development have been guided by a deep understanding of the parasite's biology and the enzyme's structure. The data presented in this whitepaper demonstrate its promising profile as a potential clinical candidate for the treatment of malaria. Further development of this and related compounds could provide a new and effective tool in the global fight against this devastating disease.

References

- 1. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of multiple targeting antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

Technical Guide: PfDHODH-IN-1 (CAS 183945-55-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PfDHODH-IN-1 (CAS: 183945-55-3) is a known inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is the sole source of pyrimidines for the malaria parasite, Plasmodium falciparum, making its inhibition a key strategy for antimalarial drug development.[1] this compound, also known as CCHTFP, is an analogue of A-771726, the active metabolite of the immunosuppressive drug leflunomide.[2][3] Its role as a P. falciparum DHODH (PfDHODH) inhibitor underscores its importance as a research tool and a scaffold for the development of novel antimalarial agents.[3][4]

This technical guide provides a comprehensive overview of this compound, including its chemical and biological properties, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Core Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 183945-55-3 | |

| Formal Name | 2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-propenamide | |

| Synonyms | CCHTFP, PfDHODH Inhibitor 1 | |

| Molecular Formula | C₁₄H₁₁F₃N₂O₂ | |

| Molecular Weight | 296.2 g/mol | |

| Purity | ≥98% | |

| Appearance | A solid | |

| Storage Temperature | -20°C | |

| Stability | ≥4 years | |

| Solubility (Ethanol) | ~1 mg/mL | |

| Solubility (DMSO) | ~10 mg/mL | |

| Solubility (DMF) | ~25 mg/mL | |

| UV/Vis (λmax) | 254, 292 nm |

Table 2: Biological Activity (Inhibition of Dihydroorotate Dehydrogenase)

| Target Enzyme | IC₅₀ (nM) | Reference(s) |

| Human DHODH | 190 | |

| Mouse DHODH | 47 | |

| Rat DHODH | 21 |

Mechanism of Action: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway

Plasmodium falciparum relies exclusively on the de novo synthesis of pyrimidines for the production of DNA and RNA, which are essential for its rapid replication. The enzyme dihydroorotate dehydrogenase (PfDHODH) catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate. PfDHODH inhibitors, such as this compound, bind to the enzyme and block this crucial step, thereby depriving the parasite of the necessary building blocks for nucleic acid synthesis, leading to a halt in replication and parasite death.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PfDHODH inhibitors.

PfDHODH Enzymatic Inhibition Assay (DCIP Assay)

This colorimetric assay measures the activity of PfDHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).

Methodology:

-

Recombinant Enzyme: Use purified recombinant PfDHODH.

-

Assay Buffer: Prepare a buffer solution, for example, 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, and 0.1% Triton X-100.

-

Reaction Mixture: In a 96- or 384-well plate, combine the assay buffer, PfDHODH enzyme, the electron acceptor decylubiquinone (CoQD), and the indicator dye DCIP.

-

Inhibitor Addition: Add this compound at various concentrations to the wells. Include a DMSO control.

-

Initiation of Reaction: Start the reaction by adding the substrate, L-dihydroorotate.

-

Measurement: Immediately measure the absorbance at 600 nm at time zero and after a set incubation period (e.g., 20 minutes) at room temperature.

-

Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

References

PfDHODH: A Comprehensive Technical Guide to a Key Antimalarial Drug Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant strains.[1][2] This necessitates the discovery and development of novel antimalarial agents with new mechanisms of action.[3][4] One of the most promising and clinically validated targets in the fight against malaria is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[1]

PfDHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the parasite's survival as it cannot salvage pyrimidines from its human host. This dependency makes PfDHODH an ideal target for selective inhibition. This technical guide provides an in-depth overview of PfDHODH as a drug target, covering its biological role, structural biology, inhibitor classes, and the experimental methodologies crucial for the discovery and development of novel PfDHODH-targeting antimalarials.

The Role of PfDHODH in Plasmodium falciparum Biology

The de novo pyrimidine biosynthetic pathway is responsible for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA. In P. falciparum, this pathway consists of six enzymatic steps. PfDHODH catalyzes the fourth and rate-limiting step: the oxidation of dihydroorotate to orotate. This reaction is a flavin mononucleotide (FMN)-dependent process that is coupled to the mitochondrial electron transport chain via coenzyme Q (CoQ).

The indispensability of this pathway for the parasite, coupled with the presence of a distinct pyrimidine salvage pathway in humans, provides a strong rationale for the development of selective PfDHODH inhibitors. Inhibition of PfDHODH effectively starves the parasite of the necessary precursors for nucleic acid synthesis, leading to a halt in replication and ultimately, cell death.

Structural Biology of PfDHODH and Inhibitor Binding

PfDHODH is a mitochondrial enzyme belonging to the class 2 family of DHODHs. X-ray crystallography studies have been instrumental in elucidating the three-dimensional structure of PfDHODH and understanding the binding modes of various inhibitors. The enzyme has a conserved β/α-barrel domain that houses the FMN cofactor.

A key feature of PfDHODH is a hydrophobic inhibitor-binding pocket adjacent to the FMN binding site, which is believed to overlap with the binding site for coenzyme Q. This pocket is structurally distinct from that of human DHODH (hDHODH), with differences in the amino acid residues lining the pocket. This structural divergence is the basis for the high selectivity of many PfDHODH inhibitors over the human enzyme. For instance, the binding mode of the active metabolite of leflunomide, A77 1726, is completely different in PfDHODH compared to hDHODH. The structural plasticity of the inhibitor-binding site in PfDHODH allows it to accommodate a diverse range of chemical scaffolds with high affinity.

Key Classes of PfDHODH Inhibitors and Quantitative Data

High-throughput screening and subsequent medicinal chemistry efforts have identified several potent and selective classes of PfDHODH inhibitors.

Triazolopyrimidine-based Inhibitors

The triazolopyrimidine series, exemplified by DSM265, represents one of the most advanced classes of PfDHODH inhibitors, having progressed to clinical trials. These compounds exhibit potent activity against PfDHODH and whole-cell parasite growth.

Table 1: In Vitro Activity of Selected Triazolopyrimidine Inhibitors

| Compound | PfDHODH IC50 (µM) | hDHODH IC50 (µM) | P. falciparum 3D7 EC50 (µM) | Reference |

| DSM1 | 0.047 | >200 | 0.079 | |

| DSM265 | - | >200 | - |

Note: Specific IC50/EC50 values for DSM265 were not detailed in the provided search results, but it is described as a potent inhibitor.

Benzimidazole-based Inhibitors

This class of inhibitors, including compounds like Genz-667348, has demonstrated low nanomolar potency against PfDHODH and efficacy in murine models of malaria.

Table 2: In Vitro and In Vivo Activity of Selected Benzimidazole Inhibitors

| Compound | PfDHODH IC50 (nM) | P. falciparum 3D7 IC50 (nM) | P. falciparum Dd2 IC50 (nM) | P. berghei ED50 (mg/kg/day) | Reference |

| Genz-667348 | - | - | - | 13-21 | |

| Analogue 2e | - | 80 | 90 | - |

Note: Specific PfDHODH IC50 values for Genz-667348 were not provided, but the series is described as having low nanomolar potency.

Other Inhibitor Scaffolds

High-throughput screening has also identified other chemical classes with significant inhibitory activity against PfDHODH.

Table 3: Activity of Diverse PfDHODH Inhibitor Scaffolds

| Compound Class | Representative Compound | PfDHODH IC50 (µM) | hDHODH Selectivity | P. falciparum 3D7 EC50 (µM) | Reference |

| Phenylbenzamides | Compound 4 | 0.02 - 0.8 | 70-12,500-fold | Inactive | |

| Ureas | Compound 5 | 0.02 - 0.8 | 70-12,500-fold | Inactive | |

| Naphthamides | Compound 6 | 0.02 - 0.8 | 70-12,500-fold | Inactive | |

| Substituted Pyrroles | - | < 1 | Selective | Submicromolar | |

| Thiofurans | Compound 8 | 0.042 | Selective | 0.49 | |

| Pyrimidones | Compound 26 | 0.023 | >400-fold | - |

Experimental Protocols

PfDHODH Enzyme Inhibition Assay

This assay is fundamental for determining the potency of compounds against the isolated PfDHODH enzyme.

Principle: The activity of DHODH is monitored by the reduction of the dye 2,6-dichloroindophenol (DCIP), which can be measured spectrophotometrically.

Detailed Protocol:

-

Reagents and Buffers:

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.

-

Substrates: L-dihydroorotate, decylubiquinone (a CoQ analog).

-

Dye: 2,6-dichloroindophenol (DCIP).

-

Enzyme: Purified recombinant PfDHODH.

-

-

Procedure:

-

The assay is typically performed in a 384-well plate format.

-

To each well, add the assay buffer containing L-dihydroorotate (e.g., 175 µM), decylubiquinone (e.g., 18 µM), and DCIP (e.g., 95 µM).

-

Add the test compounds at various concentrations.

-

Initiate the reaction by adding a final concentration of PfDHODH (e.g., 12.5 nM).

-

Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

-

Calculate the rate of reaction and determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

-

In Vitro Parasite Viability Assay (SYBR Green Assay)

This assay assesses the ability of compounds to inhibit the growth of P. falciparum in red blood cell culture.

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus serving as a measure of parasite proliferation.

Detailed Protocol:

-

Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strains).

-

Human red blood cells.

-

Culture medium (e.g., RPMI with Albumax).

-

SYBR Green I dye.

-

Lysis buffer.

-

-

Procedure:

-

Synchronize the parasite culture to the ring stage.

-

In a 384-well plate, add serial dilutions of the test compounds.

-

Add the parasite culture at a specific hematocrit (e.g., 2.5%) and parasitemia.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

-

After incubation, lyse the red blood cells and add SYBR Green I dye.

-

Measure the fluorescence using a plate reader.

-

Calculate the EC50 value by plotting the percentage of growth inhibition against the compound concentration.

-

X-ray Crystallography of PfDHODH-Inhibitor Complexes

Determining the crystal structure of PfDHODH in complex with an inhibitor provides invaluable insights for structure-based drug design.

Principle: X-ray diffraction patterns from a crystal of the protein-ligand complex are used to determine the three-dimensional arrangement of atoms.

General Workflow:

-

Protein Expression and Purification: Express a truncated, soluble form of PfDHODH (often with a surface loop deleted to facilitate crystallization) in E. coli and purify it using chromatography techniques.

-

Crystallization:

-

Mix the purified protein with the inhibitor.

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like vapor diffusion in hanging drops.

-

-

Data Collection:

-

Expose the obtained crystals to a high-intensity X-ray beam.

-

Collect the diffraction data.

-

-

Structure Solution and Refinement:

-

Solve the crystallographic phases using molecular replacement with a known PfDHODH structure as a search model.

-

Build and refine the atomic model of the protein-inhibitor complex to fit the electron density map.

-

Drug Resistance and Future Directions

The emergence of drug resistance is a constant threat in antimalarial therapy. Studies have shown that resistance to PfDHODH inhibitors can arise through point mutations in the drug-binding site of the pfdhodh gene or through gene amplification. Interestingly, some resistant mutant parasites have shown increased sensitivity to other structural classes of PfDHODH inhibitors, a phenomenon known as collateral sensitivity. This opens up the possibility of developing combination therapies with inhibitors that have mutually incompatible resistance profiles to prevent or delay the emergence of resistance.

Future research in this area will likely focus on:

-

The design of novel inhibitors with high potency against a range of resistant mutants.

-

The exploration of combination therapies targeting PfDHODH and other essential parasite pathways.

-

The development of long-acting inhibitors suitable for prophylactic use.

Conclusion

PfDHODH stands out as a highly druggable and clinically validated target for the development of new antimalarial therapies. The essential nature of the de novo pyrimidine biosynthesis pathway for P. falciparum and the structural differences between the parasite and human enzymes allow for the design of potent and selective inhibitors. The wealth of structural and biochemical data available provides a solid foundation for structure-based drug design and lead optimization efforts. While the potential for drug resistance exists, strategies such as combination therapy based on collateral sensitivity offer promising avenues to ensure the long-term efficacy of PfDHODH inhibitors in the global fight against malaria.

References

- 1. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]

- 4. mesamalaria.org [mesamalaria.org]

The Indispensable Role of De Novo Pyrimidine Biosynthesis in Plasmodium Survival: A Technical Guide for Researchers

Introduction

The protozoan parasite Plasmodium falciparum, the primary causative agent of the most severe form of human malaria, exhibits a remarkable reliance on the de novo synthesis of pyrimidines for its survival and proliferation. Unlike its human host, which can utilize both de novo and salvage pathways to acquire essential pyrimidine nucleotides, P. falciparum lacks a functional pyrimidine salvage pathway. This metabolic vulnerability makes the de novo pyrimidine biosynthesis pathway an attractive target for the development of novel antimalarial chemotherapeutics. This technical guide provides an in-depth exploration of this critical pathway, offering researchers, scientists, and drug development professionals a comprehensive resource on its core components, quantitative data, and key experimental methodologies.

The rapid replication of the parasite during its intraerythrocytic stage necessitates a robust supply of nucleotides for DNA and RNA synthesis. The parasite's complete dependence on the six-enzymatic-step de novo pathway to produce uridine 5'-monophosphate (UMP), the precursor for all other pyrimidines, underscores its significance as a key metabolic chokepoint.[1] Inhibition of any of the enzymes in this pathway can lead to parasite death, making them promising targets for therapeutic intervention.

The De Novo Pyrimidine Biosynthesis Pathway in Plasmodium falciparum

The synthesis of UMP in P. falciparum involves six sequential enzymatic reactions, starting from bicarbonate and glutamine. The organization of these enzymes in Plasmodium differs from that in mammals, where some exist as multifunctional proteins. In contrast, in P. falciparum, most are monofunctional, with the exception of a unique complex formed by the last two enzymes.

The six key enzymes in the pathway are:

-

Carbamoyl Phosphate Synthetase II (CPSII)

-

Aspartate Transcarbamoylase (ATCase)

-

Dihydroorotase (DHOase)

-

Dihydroorotate Dehydrogenase (DHODH)

-

Orotate Phosphoribosyltransferase (OPRT)

-

Orotidine 5'-Monophosphate Decarboxylase (OMPDC)

Below is a diagram illustrating the flow of substrates and products through this essential pathway.

Caption: The six-step de novo pyrimidine biosynthesis pathway in P. falciparum.

Enzyme Details and Significance

1. Carbamoyl Phosphate Synthetase II (CPSII, EC 6.3.5.5):

-

Function: Catalyzes the first committed step of the pathway: the ATP-dependent synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP.[1]

-

Localization: Cytosolic.

-

Structural Differences: In contrast to the human enzyme which is part of a large multifunctional protein called CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase), the P. falciparum CPSII is a monofunctional protein.[1] The parasite enzyme also contains two unique inserted sequences not found in other orthologs.[1]

-

Regulation: The activity of CPSII is inhibited by UTP, the end-product of the pathway, indicating feedback regulation.[2]

2. Aspartate Transcarbamoylase (ATCase, EC 2.1.3.2):

-

Function: Catalyzes the condensation of carbamoyl phosphate and L-aspartate to form N-carbamoyl-L-aspartate.

-

Localization: Cytosolic.

-

Structural Differences: Similar to CPSII, the parasite ATCase is a monofunctional enzyme, whereas in humans it is part of the CAD trifunctional protein. The P. falciparum ATCase forms a homotrimer.

-

Drug Target Potential: The essentiality of this step and the structural differences from the human enzyme make PfATCase a promising drug target. The compound Torin 2 has been shown to inhibit parasite growth by targeting PfATCase.

3. Dihydroorotase (DHOase, EC 3.5.2.3):

-

Function: Catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to form L-dihydroorotate.

-

Localization: Cytosolic.

-

Structural Differences: PfDHOase is a monofunctional, monomeric enzyme, unlike the human DHOase which is the central domain of the CAD protein.

4. Dihydroorotate Dehydrogenase (DHODH, EC 1.3.5.2):

-

Function: This is the only mitochondrial enzyme in the pathway and catalyzes the rate-limiting step: the oxidation of dihydroorotate to orotate. It is a flavin-dependent enzyme that uses the mitochondrial electron transport chain for the regeneration of ubiquinone.

-

Localization: Inner mitochondrial membrane.

-

Drug Target Potential: PfDHODH is one of the most validated and promising drug targets in Plasmodium. Its inhibition is lethal to the parasite. The inhibitor binding site of PfDHODH shows significant differences from the human ortholog, allowing for the development of parasite-specific inhibitors. A notable inhibitor, DSM265, has advanced to clinical trials.

5. & 6. Orotate Phosphoribosyltransferase (OPRT, EC 2.4.2.10) and Orotidine 5'-Monophosphate Decarboxylase (OMPDC, EC 4.1.1.23):

-

Function: These enzymes catalyze the final two steps of UMP synthesis. OPRT converts orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP). OMPDC then decarboxylates OMP to form UMP.

-

Localization: Cytosolic.

-

Structural Differences: In humans, these two enzymatic activities are present on a single bifunctional protein, UMP synthase. In P. falciparum, they are encoded by two separate genes but form a stable heterotetrameric complex, (PfOPRT)2(PfOMPDC)2. This complex formation provides kinetic advantages and thermal stability compared to the monofunctional enzymes. The unique insertions in the amino acid sequences of both proteins facilitate this interaction.

Quantitative Data on Plasmodium falciparum Pyrimidine Biosynthesis Enzymes

The following tables summarize the available kinetic parameters for the enzymes of the de novo pyrimidine biosynthesis pathway and the inhibitory constants for selected compounds.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |

| CPSII | MgATP²⁻ | 3800 ± 700 | - | - | - | |

| ATCase | Carbamoyl Phosphate | - | - | - | - | Data not available |

| L-Aspartate | - | - | - | - | Data not available | |

| DHOase | N-carbamoyl-L-aspartate | - | - | - | - | Data not available |

| DHODH | Dihydroorotate | - | - | - | - | Data not available |

| Decylubiquinone | - | - | - | - | Data not available | |

| OPRT | Orotate | - | - | - | - | Data not available |

| PRPP | 58.82 | 64.25 (with Mg²⁺) | - | - | ||

| PRPP (in fused OMPDC-OPRT) | 9.3 ± 0.5 | 2,994 | 3,534 | 3.8 x 10⁸ | ||

| OMPDC | OMP | - | - | - | - | Data not available |

Table 2: Inhibitor Constants (IC₅₀ and K_i_)

| Target Enzyme | Inhibitor | IC₅₀ (nM) | K_i_ (µM) | Reference(s) |

| ATCase | PALA | 160,000 (IC₅₀) | - | |

| DHODH | DSM265 | - | - | Data not available |

| Genz-667348 | 13 (PfDHODH) | - | ||

| Genz-668857 | 17 (PfDHODH) | - | ||

| A77 1726 | >50,000 | - | ||

| OMPDC | 6-thiocarboxamido-uridine 5'-monophosphate | - | - | Less effective on PfOMPDC |

Experimental Protocols

Detailed methodologies are crucial for the study of the Plasmodium pyrimidine biosynthesis pathway. Below are outlines for key experimental procedures.

In Vitro Culture of Plasmodium falciparum

Continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is fundamental for research.

-

Materials:

-

P. falciparum strain (e.g., 3D7, NF54).

-

Human erythrocytes (O+).

-

Complete culture medium: RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II.

-

Culture flasks (25 cm² or 75 cm²).

-

Incubator with a controlled gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C.

-

-

Procedure:

-

Prepare complete culture medium and warm to 37°C.

-

Wash human erythrocytes three times with incomplete RPMI 1640.

-

Add the parasite culture to a flask with fresh erythrocytes to achieve the desired parasitemia (typically 0.5-2%) and a final hematocrit of 5%.

-

Add the appropriate volume of complete medium.

-

Place the flask in the incubator with the specified gas mixture.

-

Change the medium daily to replenish nutrients and remove waste products.

-

Monitor parasite growth and morphology by preparing thin blood smears and staining with Giemsa.

-

Subculture the parasites every 2-4 days depending on the growth rate.

-

For synchronization of parasite stages, treatment with 5% sorbitol can be employed to lyse late-stage parasites, leaving a culture enriched in ring stages.

-

Recombinant Expression and Purification of Pathway Enzymes

The production of recombinant enzymes is essential for biochemical and structural studies. The following is a general protocol that can be adapted for each enzyme.

-

Materials:

-

Expression vector (e.g., pET series with a His-tag).

-

E. coli expression strain (e.g., BL21(DE3)).

-

LB medium and appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Lysis buffer (e.g., Tris-HCl pH 8.0, NaCl, imidazole, lysozyme, DNase I).

-

Ni-NTA affinity chromatography column.

-

Gel filtration chromatography column.

-

-

Procedure:

-

Clone the gene of interest into the expression vector.

-

Transform the plasmid into the E. coli expression strain.

-

Grow a large-scale culture in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA column.

-

Wash the column with a low concentration of imidazole.

-

Elute the His-tagged protein with a high concentration of imidazole.

-

Further purify the protein by gel filtration chromatography to remove aggregates and other impurities.

-

Analyze the purity of the protein by SDS-PAGE.

-

Enzyme Activity Assays

a) Dihydroorotate Dehydrogenase (DHODH) Activity Assay (Colorimetric)

-

Principle: This assay measures the reduction of 2,6-dichloroindophenol (DCIP) which is coupled to the oxidation of dihydroorotate.

-

Materials:

-

Assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.

-

Recombinant PfDHODH.

-

L-dihydroorotate.

-

Decylubiquinone.

-

2,6-dichloroindophenol (DCIP).

-

96- or 384-well plates.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-dihydroorotate, decylubiquinone, and DCIP.

-

Add the test compound (inhibitor) at various concentrations.

-

Initiate the reaction by adding the purified PfDHODH enzyme.

-

Incubate at room temperature for a defined period (e.g., 20 minutes).

-

Measure the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.

-

Calculate the percent inhibition relative to a no-drug control and determine the IC₅₀ value.

-

Parasite Growth Inhibition Assays

a) SYBR Green I-Based Fluorescence Assay

-

Principle: This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the parasite.

-

Materials:

-

Synchronized ring-stage P. falciparum culture.

-

Complete culture medium.

-

96-well black plates.

-

Test compounds.

-

Lysis buffer containing SYBR Green I (e.g., 20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I).

-

Fluorescence plate reader.

-

-

Procedure:

-

Add serially diluted test compounds to the wells of a 96-well plate.

-

Add the synchronized parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

-

Incubate the plate for 72 hours under standard culture conditions.

-

After incubation, add the lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the percent inhibition and determine the IC₅₀ values.

-

b) Parasite Lactate Dehydrogenase (pLDH) Assay

-

Principle: This assay measures the activity of the parasite-specific enzyme lactate dehydrogenase, which serves as a biomarker for viable parasites.

-

Materials:

-

Synchronized P. falciparum culture.

-

96-well plates.

-

Test compounds.

-

Malstat reagent.

-

NBT/PES solution (Nitro blue tetrazolium/Phenazine ethosulfate).

-

Spectrophotometer.

-

-

Procedure:

-

Perform the 72-hour drug incubation as described for the SYBR Green I assay.

-

After incubation, lyse the cells by freeze-thawing.

-

Prepare a reaction mixture of Malstat reagent and NBT/PES.

-

Add the reaction mixture to each well.

-

Incubate at room temperature in the dark.

-

Measure the absorbance at ~650 nm.

-

Calculate the percent inhibition and determine the IC₅₀ values.

-

Visualizations of Workflows and Logical Relationships

Experimental Workflow: DHODH Inhibition Assay

Caption: A typical workflow for a DHODH enzyme inhibition assay.

Logical Diagram: Rationale for Targeting Pyrimidine Biosynthesis

Caption: Logical flow illustrating the rationale for targeting this pathway.

Conclusion

The absolute dependence of Plasmodium falciparum on the de novo pyrimidine biosynthesis pathway for its survival presents a clear and compelling strategy for the development of new antimalarial drugs. The enzymes within this pathway, particularly DHODH and ATCase, offer validated and promising targets for therapeutic intervention due to their essential nature and structural divergence from their human counterparts. This guide provides a foundational resource for researchers aiming to exploit this metabolic vulnerability, offering key data and methodologies to accelerate the discovery and development of novel and effective antimalarial agents. A thorough understanding of the biochemical and molecular intricacies of this pathway is paramount to overcoming the challenge of drug resistance and advancing the global effort to eradicate malaria.

References

- 1. Culture of Plasmodium falciparum in vitro: a subculture technique used for demonstrating antiplasmodial activity in serum from some Gambians, resident in an endemic malarious area | Parasitology | Cambridge Core [cambridge.org]

- 2. Improved Protocol for Continuous Culture of Plasmodium falciparum Reference Strains - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

PfDHODH Target Validation in Antimalarial Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the validation of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) as a leading target for antimalarial drug discovery. It consolidates key quantitative data, details essential experimental protocols, and illustrates critical pathways and workflows to support ongoing research and development efforts in this field.

Introduction: The Imperative for a Novel Antimalarial Target

The rise of drug-resistant Plasmodium falciparum strains has significantly compromised the efficacy of existing antimalarial therapies, creating an urgent need for new drugs with novel mechanisms of action.[1][2] The parasite's metabolic pathways offer fertile ground for identifying new targets. One of the most successfully validated targets to emerge is PfDHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][3]

P. falciparum cannot salvage pyrimidines from its human host and is therefore entirely dependent on its own de novo synthesis pathway for the production of DNA, RNA, glycoproteins, and phospholipids.[4] PfDHODH catalyzes the fourth and rate-limiting step in this process: the oxidation of dihydroorotate to orotate. Its essentiality for parasite survival, coupled with significant structural differences from the human ortholog, makes PfDHODH an ideal target for selective inhibition.

Target Validation: Genetic and Chemical Evidence

The validation of PfDHODH as a drug target is supported by a robust body of genetic, chemical, and structural evidence.

-

Genetic Validation : The essentiality of PfDHODH has been unequivocally demonstrated through genetic manipulation. Transgenic P. falciparum parasites were engineered to express a cytosolic, fumarate-dependent DHODH from yeast (Saccharomyces cerevisiae). This modification bypasses the parasite's mitochondrial PfDHODH and renders the transgenic parasites resistant to PfDHODH inhibitors, confirming that the enzyme is the specific target of these compounds and is crucial for parasite survival.

-

Chemical Validation : The development of potent and selective small-molecule inhibitors that demonstrate a strong correlation between enzyme inhibition and parasite killing provides powerful chemical validation. High-throughput screening campaigns have identified multiple distinct chemical scaffolds, such as the triazolopyrimidines (e.g., DSM265) and N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides (e.g., Genz-667348), that are highly active against the parasite both in vitro and in vivo.

-

Structural Validation : X-ray crystallography has revealed significant differences between the inhibitor-binding sites of PfDHODH and human DHODH. While the human enzyme has a narrow, enclosed tunnel leading to the ubiquinone binding site, the parasite enzyme features a wider, more open pocket. This structural divergence is key to designing inhibitors that are highly selective for the parasite enzyme, minimizing potential host toxicity.

Quantitative Data on Representative PfDHODH Inhibitors

The following tables summarize the quantitative data for key PfDHODH inhibitors from a promising N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamide series, demonstrating their potency, selectivity, and efficacy.

Table 1: In Vitro Enzyme Inhibition

| Compound | PfDHODH IC₅₀ (nM) | PbDHODH IC₅₀ (nM) | PvDHODH IC₅₀ (nM) | hDHODH IC₅₀ (nM) | Selectivity (hDHODH/PfDHODH) |

|---|---|---|---|---|---|

| Genz-667348 | 14 | 22 | 21 | >20,000 | >1428 |

| Genz-668857 | 13 | 20 | 18 | >20,000 | >1538 |

| Genz-669178 | 15 | 23 | 22 | >20,000 | >1333 |

Data sourced from a study on novel PfDHODH inhibitors. PbDHODH: P. berghei DHODH; PvDHODH: P. vivax DHODH; hDHODH: human DHODH.

Table 2: In Vitro Antimalarial Activity

| Compound | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum Dd2 IC₅₀ (nM) | P. berghei IC₅₀ (nM) | P. knowlesi IC₅₀ (nM) |

|---|---|---|---|---|

| Genz-667348 | 2.5 | 3.0 | 16 | 17 |

| Genz-668857 | 2.1 | 2.5 | 28 | 27 |

| Genz-669178 | 3.4 | 3.5 | Not Reported | Not Reported |

Data reflects the potency against cultured parasite strains. 3D7 is a drug-sensitive strain, while Dd2 is a multidrug-resistant strain.

Table 3: In Vivo Efficacy in a Murine Model

| Compound | Dosing Regimen (Oral, BID) | ED₅₀ (mg/kg/day) | ED₉₀ (mg/kg/day) |

|---|---|---|---|

| Genz-667348 | 4 days | 13 | 38 |

| Genz-668857 | 4 days | 21 | 58 |

Efficacy data from the P. berghei mouse model. BID: twice daily dosing.

Key Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of PfDHODH inhibitors.

PfDHODH Enzyme Inhibition Assay

This assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).

-

Reagents and Buffer :

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.

-

Substrates: L-dihydroorotate, decylubiquinone (coenzyme Q analog).

-

Indicator: 2,6-dichloroindophenol (DCIP).

-

Enzyme: Recombinant PfDHODH (e.g., 12.5 nM final concentration).

-

-

Procedure :

-

The assay is conducted in a 384-well plate format with a final volume of 50 µL.

-

Test compounds are serially diluted and added to the wells.

-

The enzymatic reaction is initiated by adding L-dihydroorotate.

-

The reduction of DCIP is monitored spectrophotometrically by the decrease in absorbance at 600 nm.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter equation.

-

In Vitro Parasite Growth Inhibition Assay (SYBR Green I)

This whole-cell assay quantifies parasite proliferation by measuring the replication of parasite DNA.

-

Materials :

-

P. falciparum cultures synchronized at the ring stage.

-

Human erythrocytes (O+) and complete parasite culture medium.

-

SYBR Green I lysis buffer.

-

-

Procedure :

-

Serially diluted test compounds are added to a 96-well plate containing parasitized erythrocytes (0.5% parasitemia, 2% hematocrit).

-

Plates are incubated for 72 hours under standard culture conditions (37°C, 5% O₂, 5% CO₂).

-

After incubation, the plate is frozen at -80°C to lyse the cells.

-

The plate is thawed, and SYBR Green I lysis buffer is added to each well.

-

Fluorescence (excitation: 485 nm, emission: 530 nm) is measured to quantify DNA content.

-

IC₅₀ values are determined from the dose-response curve.

-

In Vivo Murine Efficacy Model (4-Day Suppressive Test)

This model assesses the ability of a compound to suppress parasite growth in a living host.

-

Model :

-

Female BALB/c mice.

-

Infection with Plasmodium berghei (ANKA strain), often a transgenic line expressing green fluorescent protein (GFP).

-

-

Procedure :

-

Mice are infected intravenously with 1 x 10⁶ parasitized erythrocytes.

-

Treatment with the test compound (e.g., oral gavage) begins 2 hours post-infection and continues for four consecutive days (e.g., twice daily).

-

On day 5, a thin blood smear is taken from the tail.

-

Parasitemia is determined by flow cytometry (for GFP-expressing parasites) or Giemsa-stained blood smears.

-

The percent inhibition of parasite growth relative to a vehicle-treated control group is calculated, and ED₅₀/ED₉₀ values are determined.

-

Visualizing Key Pathways and Workflows

References

- 1. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercially Available PfDHODH Inhibitors for Malaria Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. This document serves as a valuable resource for researchers actively engaged in antimalarial drug discovery and development.

Introduction

Plasmodium falciparum, the deadliest species of malaria parasite, relies exclusively on the de novo pyrimidine biosynthesis pathway for the synthesis of nucleotides required for its rapid proliferation. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway, making it a clinically validated and highly attractive target for antimalarial chemotherapy.[1] The significant structural differences between the parasite and human DHODH enzymes allow for the development of highly selective inhibitors with minimal off-target effects.[2] This guide details the properties and experimental evaluation of commercially available PfDHODH inhibitors for research applications.

Commercially Available PfDHODH Inhibitors: A Comparative Overview

Several potent and selective PfDHODH inhibitors are available for purchase from various chemical suppliers for research purposes. The following tables summarize the key chemical and biological data for some of the most well-characterized compounds.

Table 1: Chemical Properties of Commercially Available PfDHODH Inhibitors

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Commercial Suppliers (Example) |

| DSM265 | 2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ⁶-sulfanyl)phenyl]-[3]triazolo[1,5-a]pyrimidin-7-amine | 1282041-94-4 | C₁₄H₁₂F₇N₅S | 415.34 | MedchemExpress, Adooq Bioscience, BOC Sciences, MedKoo Biosciences |

| Genz-667348 | 5-(4-cyano-2-methyl-1H-benzo[d]imidazol-1-yl)-N-cyclopropylthiophene-2-carboxamide | 1195774-46-9 | C₁₇H₁₄F₃N₃O₂S | 381.37 | DC Chemicals |

| PfDHODH-IN-2 | ethyl 2-((4-chlorophenyl)amino)-5-oxo-4,5-dihydrothiophene-3-carboxylate | 425629-94-3 | C₁₃H₁₂ClNO₃S | 297.76 | MedchemExpress, GlpBio |

| Genz-669178 | 5-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)thiophene-2-carboxamide | 1254834-91-7 | C₁₇H₁₄N₄OS | 322.38 | InvivoChem, ProbeChem |

Table 2: In Vitro Activity of Commercially Available PfDHODH Inhibitors

| Compound Name | PfDHODH IC₅₀ (nM) | Human DHODH IC₅₀ (µM) | Selectivity Index (hDHODH/PfDHODH) | P. falciparum 3D7 EC₅₀ (nM) | P. falciparum Dd2 EC₅₀ (nM) |

| DSM265 | 8.9 | >100 | >11,236 | 4.3 | Single-digit nM range |

| Genz-667348 | 22 | >30 | >1,364 | Single-digit nM range | Single-digit nM range |

| PfDHODH-IN-2 | 1110 | >50 | >45 | >20,000 | >20,000 |

| Genz-669178 | Double-digit nM range | Inactive | - | - | - |

Note: IC₅₀ and EC₅₀ values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Signaling Pathway and Mechanism of Action

PfDHODH inhibitors act by binding to the ubiquinone-binding site of the enzyme, thereby preventing the oxidation of dihydroorotate to orotate. This disruption of the de novo pyrimidine biosynthesis pathway leads to a depletion of essential pyrimidines, ultimately causing parasite death.

Caption: Inhibition of the P. falciparum de novo pyrimidine biosynthesis pathway by PfDHODH inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PfDHODH inhibitors.

PfDHODH Enzymatic Assay (DCIP-Based)

This spectrophotometric assay measures the activity of PfDHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant PfDHODH enzyme

-

L-Dihydroorotate (DHO)

-

Decylubiquinone (CoQD)

-

2,6-dichloroindophenol (DCIP)

-

HEPES buffer (pH 8.0)

-

NaCl

-

Glycerol

-

Triton X-100

-

96-well microplates

-

Spectrophotometer

Protocol:

-

Prepare the assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.

-

Prepare stock solutions of DHO, CoQD, and DCIP in the appropriate solvent.

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add 2 µL of the inhibitor dilution (or DMSO for control).

-

Add 178 µL of a solution containing the PfDHODH enzyme in assay buffer to each well. The final enzyme concentration is typically in the low nanomolar range (e.g., 12.5 nM).

-

Incubate the plate at room temperature for 15-20 minutes to allow for inhibitor binding.

-